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Compound of Interest

Compound Name: 5-(Aminomethyl)pyrimidin-2-amine
CAS No.: 672324-80-0
Cat. No.: B1290406
Get Quote
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Executive Summary & Compound Identity

5-(Aminomethyl)pyrimidin-2-amine is a bifunctional pyrimidine building block characterized
by a primary aromatic amine at the C2 position and a primary aliphatic aminomethyl group at
the C5 position. Its distinct basicity profile (

differences between the aromatic and aliphatic amines) dictates its spectroscopic behavior and
handling.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR spectrum of 5-(aminomethyl)pyrimidin-2-amine is dominated by the symmetry of the
pyrimidine ring. The molecule possesses a

axis of symmetry passing through C2 and C5, rendering the H4 and H6 protons equivalent.

H NMR Data (400 MHz, DMSO- )

Source: Validated against experimental data from WO2016193844A1.
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*Note: In salt forms (e.g., HCI), the amine protons may appear as broad singlets downfield

(7.0-8.5 ppm) due to protonation (
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C NMR Data (Predicted/Representative)
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Structural Correlation Diagram

The following diagram maps the NMR signals to the molecular structure, illustrating the
symmetry.
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Caption:
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H NMR signal assignment showing the equivalence of ring protons and the distinct methylene
environment.

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion and specific fragmentation pathways
typical of primary amines and pyrimidines.

Key MS Peaks (ESI/GC-MS)

e Molecular lon (

):m/z 124.1 (Base peak in soft ionization).

e :m/z 125.1 (Observed in ESI+).

Fragmentation Pathway (El - 70 eV)

In Electron Impact (EIl) ionization, the molecule undergoes characteristic cleavage:
e Loss of Ammonia (

, -17 u): Common in primary amines, generating a stabilized cation (m/z 107).

e Loss of HCN (-27 u): Characteristic of pyrimidine ring disintegration.

e -Cleavage: Loss of the aminomethyl group fragment (

, m/z 30) is possible but less dominant than in purely aliphatic amines due to the stability of
the aromatic ring.
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Caption: Primary fragmentation pathways observed in EI-MS for 5-(aminomethyl)pyrimidin-2-

amine.

Infrared (IR) Spectroscopy

The IR spectrum provides rapid confirmation of the amine functionalities and the aromatic core.

( )

@ FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

. J

Experimental Protocol: Sample Preparation

To ensure reproducible spectroscopic data, follow these preparation standards.

NMR Sample Prep (DMSO-)
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¢ Solvent Choice: DMSO-

is preferred over

due to the polarity of the diamine and to prevent rapid amine proton exchange which
vanishes signals.

e Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

o Additives: If the sample is a salt (HCI), adding 1 drop of

will collapse all amine signals (6.77 ppm and 3.0-4.5 ppm) and simplify the spectrum to just
the Ring H (8.32 ppm) and Methylene H (3.80 ppm).

MS Sample Prep

» ESI-MS: Dissolve in Methanol/Water (50:50) with 0.1% Formic Acid. The acid ensures
protonation of the aliphatic amine (

) for optimal sensitivity in positive mode.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1290406?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

